1,3-Diphenyl-2,2-propanedithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-2,2-propanedithiol is an organic compound with the molecular formula C15H16S2 It is characterized by the presence of two phenyl groups attached to a central propane backbone, which also contains two thiol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2,2-propanedithiol can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylacetone with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-2,2-propanedithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3-Diphenyl-2,2-propanedithiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-2,2-propanedithiol involves its interaction with various molecular targets. The thiol groups can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the compound can undergo redox reactions, which may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolanes: These compounds have a similar structure but contain a five-membered ring.
1,3-Dithianes: Similar to 1,3-dithiolanes but with a six-membered ring.
Uniqueness
1,3-Diphenyl-2,2-propanedithiol is unique due to its specific arrangement of phenyl and thiol groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong chelation and redox activity .
Properties
CAS No. |
42937-97-3 |
---|---|
Molecular Formula |
C15H16S2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1,3-diphenylpropane-2,2-dithiol |
InChI |
InChI=1S/C15H16S2/c16-15(17,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
InChI Key |
KADZDOLYFZTSSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.